![molecular formula C10H12ClNO B2832138 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol CAS No. 2163615-20-9](/img/structure/B2832138.png)

2-[(3-Chlorophenyl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

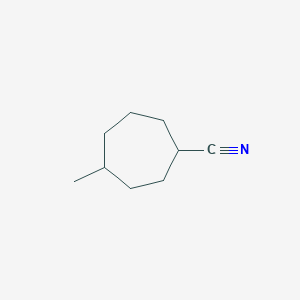

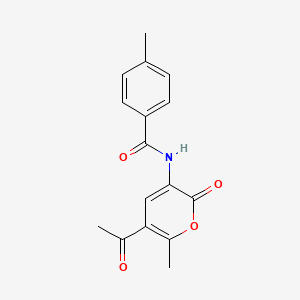

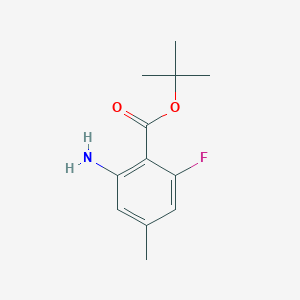

The molecular structure of “2-[(3-Chlorophenyl)amino]cyclobutan-1-ol” can be inferred from its IUPAC name and similar compounds. For instance, “3-(4-chlorophenyl)cyclobutan-1-ol” has an InChI code of 1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This suggests that “this compound” likely has a similar structure, with the chlorine atom and the amino group attached to different positions on the phenyl and cyclobutanol rings.Aplicaciones Científicas De Investigación

Synthesis Methodologies

One key area of research is the development of synthetic approaches toward cyclobutanone analogues and derivatives. For example, a study outlines a novel two-step synthetic approach towards 3-(chloromethyl)cyclobutanone, utilized in synthesizing 2,4-methanoproline analogues. This method features a reversible addition of hydrogen cyanide onto imines, demonstrating a pathway for creating complex molecular structures from simpler precursors (Rammeloo, Stevens, & de Kimpe, 2002).

Structural Studies

Research into the structure of cyclobutane derivatives provides insights into the molecular geometry and potential reactivity of these compounds. For instance, the crystal structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane was determined, revealing the puckered conformation of the cyclobutane ring and illustrating the detailed geometry of such molecules (Busetti, Valle, Zanotti, & Galiazzo, 1980).

Chemical Reactions and Potential Applications

The exploration of chemical reactions involving cyclobutane derivatives has led to the discovery of novel reactions and potential applications. For example, the synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones highlights mechanistic implications for the Norrish/Yang reaction, indicating a pathway for the creation of highly rigid beta-peptides, which could have significant implications in medicinal chemistry and material science (Griesbeck & Heckroth, 2002).

Propiedades

IUPAC Name |

2-(3-chloroanilino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENPKZECXWRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)

![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)

![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)